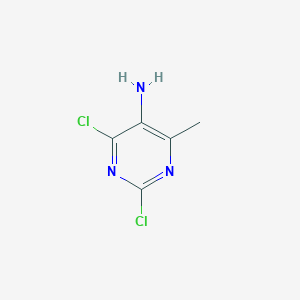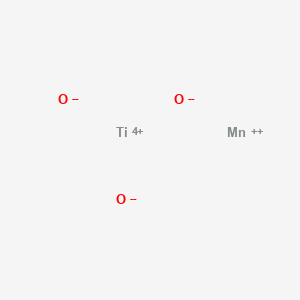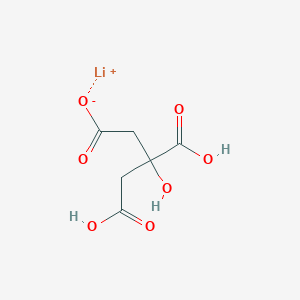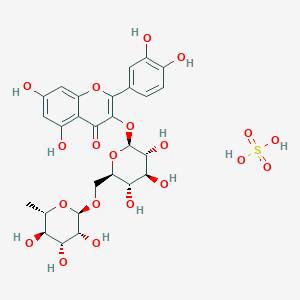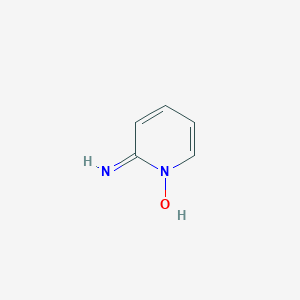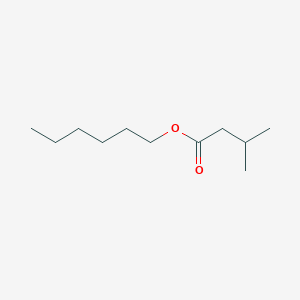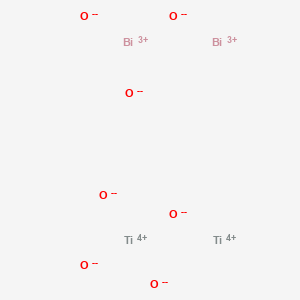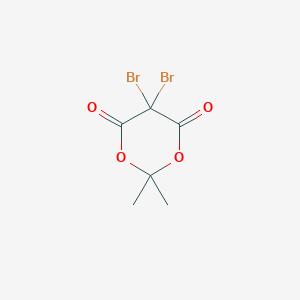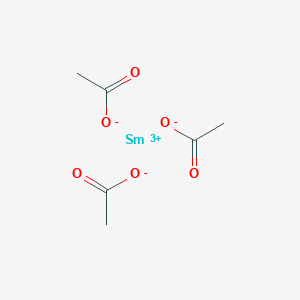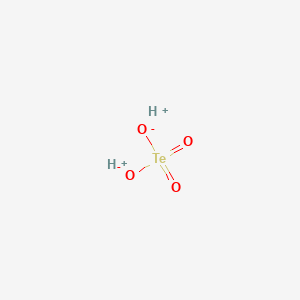
Dihydroxidodioxidotellurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxidodioxidotellurium (DHODT) is a chemical compound with the molecular formula Te(OH)2O2H. It is a rare and highly reactive compound that has recently gained attention in scientific research due to its unique chemical properties and potential applications. DHODT is a tellurium compound, which is a rare element that is found in very small quantities in the earth's crust. It is used in a variety of industrial applications, including the production of solar cells, electronic devices, and alloys.
Mecanismo De Acción
The mechanism of action of Dihydroxidodioxidotellurium is not fully understood, but it is believed to work by interacting with the electrons in the materials it is used with. Dihydroxidodioxidotellurium has been shown to have a high affinity for certain materials, such as silicon, which makes it a promising material for use in electronic devices.
Efectos Bioquímicos Y Fisiológicos
Dihydroxidodioxidotellurium has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively safe for use in laboratory experiments. However, due to its reactive nature, it should be handled with caution and in accordance with proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dihydroxidodioxidotellurium for use in laboratory experiments is its high reactivity, which makes it an effective material for use in a variety of chemical reactions. However, its reactive nature also makes it difficult to handle and store, which can be a limitation for some experiments.
Direcciones Futuras
There are many potential future directions for research on Dihydroxidodioxidotellurium. One area of interest is in the development of new materials for use in electronic devices, such as solar cells and batteries. Dihydroxidodioxidotellurium has already shown promise in this area, but further research is needed to fully understand its potential. Additionally, Dihydroxidodioxidotellurium may have applications in the field of catalysis, due to its unique chemical properties. Overall, Dihydroxidodioxidotellurium is a promising compound that has the potential to make significant contributions to a variety of scientific fields.
Métodos De Síntesis
Dihydroxidodioxidotellurium can be synthesized through a variety of methods, including the reaction of tellurium dioxide with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under high pressure and at elevated temperatures. The resulting Dihydroxidodioxidotellurium compound is a white crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Dihydroxidodioxidotellurium has been the subject of extensive scientific research due to its potential applications in a variety of fields. One of the most promising areas of research is in the field of solar energy. Dihydroxidodioxidotellurium has been shown to be an effective material for use in solar cells, due to its unique electronic properties and high efficiency in converting sunlight into electricity.
Propiedades
Número CAS |
11120-48-2 |
|---|---|
Nombre del producto |
Dihydroxidodioxidotellurium |
Fórmula molecular |
H2O4Te |
Peso molecular |
193.6 g/mol |
Nombre IUPAC |
hydron;tellurate |
InChI |
InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4) |
Clave InChI |
XHGGEBRKUWZHEK-UHFFFAOYSA-N |
SMILES |
[H+].[H+].[O-][Te](=O)(=O)[O-] |
SMILES canónico |
[H+].[H+].[O-][Te](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



